Ara-UTP is derived from uridine triphosphate through the modification of the sugar moiety. It belongs to a class of nucleotides known as arabinofuranosyl nucleotides, which are characterized by the presence of an arabinofuranose sugar instead of the typical ribofuranose found in ribonucleotides. This modification results in altered stereochemistry at the 2' carbon position, which affects how these nucleotides interact with polymerases during nucleic acid synthesis .
The synthesis of Ara-UTP typically involves several steps that begin with the appropriate uridine derivative. A common method includes:
Technical parameters such as temperature, reaction time, and pH are critical during these steps to optimize the yield and minimize side reactions. For instance, maintaining a neutral pH during phosphorylation can enhance the efficiency of the reaction .
Ara-UTP has a molecular formula of C₉H₁₅N₂O₁₅P₃ and a molecular weight of approximately 484.14 g/mol . Its structure features:
The structural differences impart unique biochemical properties that affect its incorporation into nucleic acids and its interaction with polymerases .
Ara-UTP participates in various biochemical reactions:
These reactions are typically studied under specific conditions that include varying concentrations of Ara-UTP and other substrates, as well as different temperatures and pH levels to assess their effects on enzyme kinetics.
The mechanism of action for Ara-UTP primarily revolves around its role as a substrate for RNA polymerases. When incorporated into RNA:
This mechanism makes Ara-UTP a useful tool in studying nucleotide interactions within enzymes and understanding the dynamics of nucleic acid synthesis.
Ara-UTP exhibits several notable physical and chemical properties:
These properties are critical for laboratory applications where precise conditions must be maintained for optimal results.
Ara-Uridine-5'-Triphosphate has several significant applications in scientific research:
The versatility of Ara-UTP makes it an essential compound in both basic and applied biological research contexts .
Cytarabine (Ara-C) undergoes a complex metabolic transformation to yield the RNA-incorporated metabolite arabinofuranosyluridine triphosphate (Ara-UTP). This process initiates with the deamination of Ara-C to arabinofuranosyluridine (Ara-U) by cytidine deaminase (CDA), an enzyme highly expressed in leukemic blasts. Subsequent phosphorylation steps involve uridine-cytidine kinase (UCK) converting Ara-U to Ara-UMP, followed by nucleotide diphosphate kinases (NDPKs) catalyzing the formation of Ara-UDP and Ara-UTP. Kinetic profiling reveals that the Km for Ara-U phosphorylation by UCK is 48 ± 7 μM, with a Vmax of 12 nmol/min/mg protein, indicating substrate saturation constraints at physiological concentrations [1] [10].
Table 1: Kinetic Parameters of Ara-U Phosphorylation
Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Inhibitor |
---|---|---|---|---|
Cytidine Deaminase | Ara-C | 18 ± 3 | 22 | Tetrahydrouridine |
Uridine-Cytidine Kinase | Ara-U | 48 ± 7 | 12 | - |
Nucleoside Diphosphate Kinase | Ara-UDP | 92 ± 11 | 8.5 | - |
Metabolic flux analyses demonstrate that intracellular Ara-U accumulation correlates inversely with CDA expression, with leukemic cells exhibiting low CDA activity showing 3.2-fold higher Ara-UTP levels than high-CDA counterparts [6] [10]. Equilibrative nucleoside transporter 1 (hENT1) further modulates this pathway, as hENT1high cells exhibit 2.5-fold greater Ara-U influx (P = 0.001) [3] [6].
Deoxycytidylate deaminase (dCMPD) provides a parallel route for Ara-UMP synthesis, bypassing Ara-U formation. This enzyme directly deaminates Ara-CMP (the monophosphorylated form of Ara-C) to Ara-UMP. In MLL-rearranged leukemic cells, dCMPD activity is upregulated 1.8-fold compared to other subtypes (P = 0.007), accelerating Ara-UTP biosynthesis [1] [3]. Inhibition studies using tetrahydrouridine (THU) confirm dCMPD’s contribution: THU reduces Ara-UMP generation by 72% in dCMPDhigh cell lines, versus 38% in dCMPDlow lines [1].
Structural analyses reveal that dCMPD’s affinity for Ara-CMP (Kd = 15 μM) is 40% lower than for its natural substrate dCMP (Kd = 9 μM), explaining the enzyme’s submaximal catalytic efficiency (kcat/Km = 4.2 × 10³ M⁻¹s⁻¹) [1] [7]. This kinetic disparity underscores dCMPD’s auxiliary role in Ara-UTP biosynthesis, particularly when canonical deamination pathways are pharmacologically inhibited.
Phosphorylation kinetics of Ara-UMP to Ara-UTP exhibit cell-type-specific variability. In circulating blasts from AML patients, intracellular Ara-UTP accumulation peaks at 4 hours post-Ara-C exposure, with a mean concentration of 450 ± 120 pmol/10⁶ cells in high-dose cohorts (≥1 g/m²) versus 27 ± 8 pmol/10⁶ cells in standard-dose cohorts (100–200 mg/m²) [4] [8]. This 16.7-fold increase correlates with saturation of nucleotide diphosphate kinases (NDPKs), evidenced by phosphotransfer velocity plateauing at Ara-UDP concentrations >50 μM [8].
Table 2: Ara-UTP Pharmacokinetics in Leukemic Blasts
Dose Level | Peak [Ara-UTP] (pmol/10⁶ cells) | Time to Peak (h) | AUC0–24h (pmol·h/10⁶ cells) | Correlation with Remission (r) |
---|---|---|---|---|
Low (100 mg/m²) | 27 ± 8 | 6 | 320 | 0.41 |
Standard (500 mg/m²) | 210 ± 45 | 4 | 2,850 | 0.67 |
High (≥1 g/m²) | 450 ± 120 | 4 | 5,100 | 0.91 |
Real-time biosensor assays reveal that Ara-UTP elimination follows biphasic kinetics: an initial rapid phase (t½α = 1.2 h) mediated by pyrimidine nucleotidase I (PN-I), and a slower phase (t½β = 8.5 h) governed by cellular efflux. Notably, MLL-rearranged blasts exhibit prolonged Ara-UTP retention (t½β = 12.3 h), explaining their enhanced Ara-C sensitivity [3] [4].
Tetrahydrodeoxyuridine (dUrd) competitively inhibits uridine phosphorylase (UP), a key enzyme regenerating uridine from uracil. This inhibition reduces intracellular uridine pools, forcing UCK to utilize Ara-U as an alternative substrate. Pharmacodynamic studies show that dUrd (100 μM) increases Ara-UTP synthesis by 65% in primary AML blasts (P < 0.01) by diverting UCK activity toward Ara-U phosphorylation [1] [7].
Metabolic flux analysis demonstrates that dUrd alters ribonucleotide equilibrium: ATP pools decline by 40% (P = 0.003), while the AMP/ATP ratio increases 3.1-fold (P = 0.001), activating AMPK-FoxO pathways that potentiate cell cycle arrest. Concurrently, CDP pools decrease by 53% (P = 0.008), reducing competition for NDPK-mediated Ara-UDP phosphorylation [7] [8]. This dual effect positions dUrd as a biochemical modulator enhancing Ara-UTP’s antileukemic efficacy without increasing Ara-C dosage.
Table 3: dUrd-Induced Metabolic Perturbations in Leukemic Cells
Parameter | Control | dUrd (100 μM) | Change (%) | P Value |
---|---|---|---|---|
Ara-UTP (pmol/10⁶ cells) | 185 ± 32 | 305 ± 45 | +65% | <0.01 |
ATP (nmol/10⁶ cells) | 12.4 ± 1.8 | 7.4 ± 1.1 | -40% | 0.003 |
AMP/ATP Ratio | 0.03 ± 0.01 | 0.093 ± 0.02 | +210% | 0.001 |
CDP (pmol/10⁶ cells) | 480 ± 65 | 226 ± 42 | -53% | 0.008 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7